Ethyl 9H-perfluorononanoate
Overview
Description
Ethyl 9H-perfluorononanoate is a perfluorinated compound with the molecular formula C11H6F16O2 and a molecular weight of 474.14 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical inertness, and low surface energy . These properties make it valuable in various industrial and scientific applications.
Mechanism of Action
Target of Action
Ethyl 9H-perfluorononanoate, like other perfluorinated compounds (PFCs), primarily targets the nuclear receptor PPARα . PPARα plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound’s interaction with PPARα leads to its activation . This activation can result in a variety of changes, including alterations in gene expression, which can affect various biological processes .
Biochemical Pathways
Upon activation of PPARα, several biochemical pathways are affected. These include pathways involved in lipid metabolism, inflammation, and cell proliferation . The exact downstream effects of these changes can vary depending on the specific context and the presence of other signaling molecules .
Pharmacokinetics
It is known that pfcs exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups
Result of Action
The activation of PPARα by this compound can lead to a variety of molecular and cellular effects. These can include changes in lipid metabolism, inflammation, and cell proliferation . The specific effects can vary depending on the context and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
It is known that perfluorinated compounds (PFCs), a class to which Ethyl 9H-perfluorononanoate belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Research on similar perfluorinated compounds suggests potential toxicity, including disruption of endocrine function
Molecular Mechanism
It is known that PFCs can activate nuclear receptors that regulate energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 9H-perfluorononanoate can be synthesized through the reaction of perfluorooctyl iodide with diethyl carbonate . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 9H-perfluorononanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated esters.
Scientific Research Applications
Ethyl 9H-perfluorononanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Research on its potential use in drug delivery systems and as a contrast agent in medical imaging is ongoing.
Industry: It is used in the production of fluorinated polymers, surfactants, and coatings due to its unique properties
Comparison with Similar Compounds
Ethyl perfluorononanoate (CAS 30377-52-7): Similar in structure but with slight variations in the fluorination pattern.
Ethyl perfluoroundecanoate: Another perfluorinated ester with a longer carbon chain.
Uniqueness: Ethyl 9H-perfluoronononanoate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and chemical inertness make it particularly valuable in applications requiring extreme conditions .
Properties
IUPAC Name |
ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F16O2/c1-2-29-4(28)6(16,17)8(20,21)10(24,25)11(26,27)9(22,23)7(18,19)5(14,15)3(12)13/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSRZMSDVRJBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371923 | |
Record name | Ethyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1799-47-9 | |
Record name | Ethyl 9H-perfluorononanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1799-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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